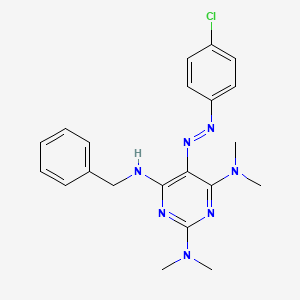
RNA splicing modulator 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RNA splicing modulator 3 is a small molecule that plays a crucial role in the regulation of RNA splicing. RNA splicing is a vital process in eukaryotic cells where non-coding intronic sequences are excised, and coding exonic sequences are ligated to form mature messenger RNA (mRNA). This process is essential for the correct expression of genes and the production of functional proteins. Dysregulation of RNA splicing can lead to various diseases, including cancer and genetic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RNA splicing modulator 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of the modulator. Commonly, the synthesis involves the use of organic solvents, catalysts, and reagents such as palladium, copper, and various ligands .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions: RNA splicing modulator 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products may include various oxidized, reduced, or substituted derivatives of the modulator .
Wissenschaftliche Forschungsanwendungen
RNA splicing modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of RNA splicing and to develop new synthetic methodologies.
Biology: Used to investigate the role of RNA splicing in gene expression and cellular function.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases caused by splicing defects, such as spinal muscular atrophy and certain cancers.
Industry: Utilized in the development of new drugs and biotechnological applications
Wirkmechanismus
RNA splicing modulator 3 exerts its effects by binding to specific components of the spliceosome, the macromolecular complex responsible for RNA splicing. This binding alters the conformation of the spliceosome, leading to changes in the splicing of pre-mRNA. The molecular targets of this compound include small nuclear ribonucleoproteins and associated proteins that are essential for spliceosome assembly and function .
Vergleich Mit ähnlichen Verbindungen
- Pladienolides
- Herboxidienes
- Spliceostatins
Conclusion
RNA splicing modulator 3 is a significant compound in the field of RNA biology and therapeutic development. Its ability to modulate RNA splicing makes it a valuable tool for scientific research and a potential candidate for the treatment of various diseases. Continued research into its synthesis, reactions, and applications will further enhance our understanding and utilization of this compound.
Eigenschaften
Molekularformel |
C19H20N6OS |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
6-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-piperidin-4-ylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N6OS/c1-11-7-14(23-25-9-12(2)22-18(11)25)16-8-15-17(27-16)19(26)24(10-21-15)13-3-5-20-6-4-13/h7-10,13,20H,3-6H2,1-2H3 |
InChI-Schlüssel |
JVVCLZXWCISLFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC4=C(S3)C(=O)N(C=N4)C5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)
![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)




